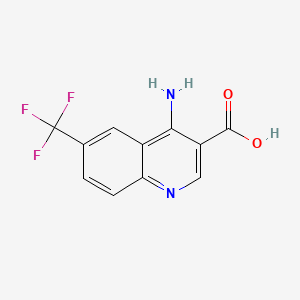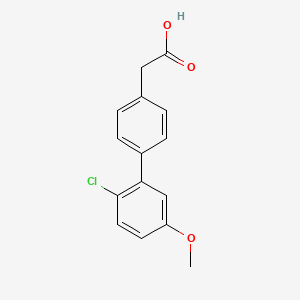
5-エチニルピリジン-3-イルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethynylpyridin-3-ylboronic acid is an organoboron compound that features a pyridine ring substituted with an ethynyl group at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
科学的研究の応用
5-ethynylpyridin-3-ylboronic acid has a wide range of applications in scientific research:
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
Target of Action
5-Ethynylpyridin-3-ylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, 5-Ethynylpyridin-3-ylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 5-Ethynylpyridin-3-ylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic compounds .
Pharmacokinetics
Its use in the sm coupling reaction suggests that it has a high reactivity and can readily interact with other compounds in the reaction environment
Result of Action
The primary result of the action of 5-Ethynylpyridin-3-ylboronic acid is the formation of new carbon-carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic compounds, which can have various applications in fields like medicinal chemistry and materials science .
Action Environment
The action of 5-Ethynylpyridin-3-ylboronic acid is influenced by various environmental factors. The SM coupling reaction, for instance, requires specific reaction conditions, including the presence of a palladium catalyst and a suitable base . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other compounds in the reaction mixture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynylpyridin-3-ylboronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of boronic acids, including 5-ethynylpyridin-3-ylboronic acid, generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-ethynylpyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium phosphate.
Solvents: Commonly used solvents include DMSO, tetrahydrofuran (THF), and toluene.
Major Products
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Oxidation Products: Boronic esters or borates.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Ethynylphenyl)boronic Acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(3-Pyridyl)boronic Acid: Lacks the ethynyl group but shares the pyridine and boronic acid functionalities.
Uniqueness
5-ethynylpyridin-3-ylboronic acid is unique due to the presence of both an ethynyl group and a pyridine ring, which confer specific reactivity and electronic properties. This combination makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.
特性
IUPAC Name |
(5-ethynylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2/c1-2-6-3-7(8(10)11)5-9-4-6/h1,3-5,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQLPIXFNRXRDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745109 |
Source


|
| Record name | (5-Ethynylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206681-16-4 |
Source


|
| Record name | (5-Ethynylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)






![4-[3-(N-METHYLAMINOCARBONYL)PHENYL]PHENOL](/img/structure/B595783.png)
